molecular formula C6H14ClN3O B1456552 1-(Oxan-4-yl)guanidine hydrochloride CAS No. 1447606-48-5

1-(Oxan-4-yl)guanidine hydrochloride

Cat. No. B1456552
M. Wt: 179.65 g/mol
InChI Key: ZZFHEGWAVVSXKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported .


Molecular Structure Analysis

The molecular structure of 1-(Oxan-4-yl)guanidine hydrochloride consists of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.

Scientific Research Applications

Protein Purification

1-(Oxan-4-yl)guanidine hydrochloride is utilized in the purification of proteins. It acts as a chaotropic agent, which disrupts the structure of water and destabilizes the hydrophobic interactions that maintain protein structures. This property is particularly useful in isolating proteins from complex biological mixtures, allowing researchers to study them in a more purified form .

Nucleic Acid Isolation

This compound is also instrumental in the isolation of nucleic acids. It serves to dissociate nucleoproteins and inhibit RNase activity, which is crucial for preventing the degradation of RNA during the extraction process. This ensures that high-quality RNA is obtained for further genetic analysis .

Medicinal Chemistry

In medicinal chemistry, 1-(Oxan-4-yl)guanidine hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals. Its role in the preparation of sulfadiazine, an important raw material for antibiotics like sulfamethyldiazine and sulfamethazine, highlights its significance in drug development .

Organic Synthesis

The compound finds application as an intermediate in organic synthesis. It is involved in the synthesis of pyrimidine derivatives, which are key structures in many pharmaceuticals and agrochemicals. The ability to create diverse guanidine-containing compounds expands the repertoire of molecules accessible for various chemical industries .

Dye Industry

1-(Oxan-4-yl)guanidine hydrochloride is used in the dye industry. It acts as a starting material for the synthesis of dyes, leveraging its reactivity to form complex molecules that exhibit desired color properties for textiles and other materials .

Biological Research

In biological research, guanidine compounds, including 1-(Oxan-4-yl)guanidine hydrochloride, are studied for their role as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists. These applications are crucial for understanding molecular interactions and developing new therapeutic agents .

Safety And Hazards

Guanidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

Future Directions

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for 1-(Oxan-4-yl)guanidine hydrochloride could involve further exploration of its potential applications in various biological activities.

properties

IUPAC Name

2-(oxan-4-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHEGWAVVSXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)guanidine hydrochloride

CAS RN

1447606-48-5
Record name 1-(oxan-4-yl)guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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